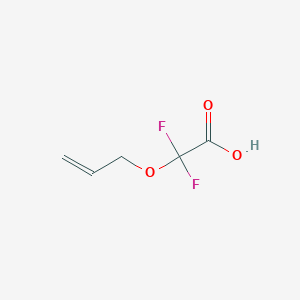

(Allyloxy)(difluoro)acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2,2-difluoro-2-prop-2-enoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c1-2-3-10-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFWELKESJPOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Studies of Allyloxy Difluoro Acetic Acid Derivatives

Radical Cascade Transformations Initiated by (Allyloxy)(difluoro)acetic Acid Derived Radicals

The generation of carbon-centered radicals from carboxylic acid precursors via decarboxylation is a powerful strategy in modern organic synthesis. Derivatives of this compound are particularly adept at producing aryldifluoromethyl radicals, which can subsequently undergo a series of cascade reactions to construct complex molecular architectures.

Generation and Reactivity of Aryldifluoromethyl Radicals

Aryldifluoromethyl radicals are typically generated from the corresponding α,α-difluoroarylacetic acids through an oxidative decarboxylation process. This transformation can be initiated by various methods, including the use of silver salts as oxidants. nih.gov The resulting aryldifluoromethyl radical is a key intermediate that can engage in a range of chemical reactions. The reactivity of this radical is influenced by the electronic nature of the substituents on the aryl ring. Electron-donating groups can enhance the electron-rich character of the radical, which can facilitate its addition to unactivated double bonds. nih.gov

The general scheme for the generation of an aryldifluoromethyl radical from an α,α-difluoroarylacetic acid is as follows:

ArCF2COOH → [Oxidant] → ArCF2• + CO2 + H+ + e-

This process provides a convenient entry into the chemistry of these reactive species, enabling their use in subsequent bond-forming reactions.

Intramolecular Radical Cyclization Processes

Once generated, the aryldifluoromethyl radical can participate in intramolecular cyclization reactions, particularly when an unsaturated moiety, such as an allyl group, is present within the same molecule. This process is exemplified by the silver-promoted radical cascade aryldifluoromethylation/cyclization of 2-allyloxybenzaldehydes with α,α-difluoroarylacetic acids. nih.gov In this reaction, the initially formed aryldifluoromethyl radical adds to the unactivated double bond of the allyloxy group, generating an alkyl radical intermediate. This intermediate then undergoes an intramolecular cyclization by attacking the carbonyl group of the benzaldehyde, leading to the formation of a chroman-4-one derivative. nih.gov

A plausible mechanism for this transformation involves the following key steps:

Oxidative decarboxylation of the α,α-difluoroarylacetic acid to generate the aryldifluoromethyl radical. nih.gov

Intramolecular addition of the radical to the allyl double bond. nih.gov

Cyclization of the resulting alkyl radical onto the aldehyde. nih.gov

Subsequent rearrangement and oxidation to afford the final product. nih.gov

This cascade reaction demonstrates the utility of this compound derivatives in the rapid construction of complex heterocyclic systems.

Intermolecular Radical Additions to Unsaturated Systems

While intramolecular reactions are well-documented, the intermolecular addition of aryldifluoromethyl radicals to unsaturated systems such as alkenes and alkynes is also a significant area of their reactivity. These reactions allow for the direct introduction of the ArCF2 group across a double or triple bond. The success of these additions often depends on the nature of the unsaturated system, with electron-deficient alkenes being particularly effective radical acceptors.

The general process can be depicted as:

ArCF2• + R-CH=CH2 → ArCF2-CH2-C•H-R

The resulting alkyl radical can then be trapped by a hydrogen atom donor or another radical, or it can participate in further reactions. The field of radical difluoromethylation has seen the development of various precursors for generating difluoromethyl radicals for such intermolecular processes. researchgate.netrsc.org Although specific examples detailing the intermolecular addition of radicals derived directly from this compound are not abundant in the literature, the principles established for other difluoromethyl radical precursors are applicable.

Metal-Catalyzed Reactions Involving this compound

Metal catalysis offers a powerful toolkit for modulating the reactivity of organic compounds. In the context of this compound, both silver and iridium catalysts have been shown to promote unique and synthetically valuable transformations.

Silver-Promoted Decarboxylative Allylation and Cyclization Reactions

Silver salts, particularly in combination with an oxidant like potassium persulfate (K2S2O8), are effective promoters for the decarboxylation of α,α-difluoroarylacetic acids. nih.govrsc.org This silver-promoted process generates aryldifluoromethyl radicals under relatively mild conditions, which can then engage in cascade reactions.

A notable example is the synthesis of 3-aryldifluoromethyl-containing chroman-4-one derivatives from 2-allyloxybenzaldehydes and α,α-difluoroarylacetic acids. nih.gov The reaction is typically carried out in a mixture of acetonitrile (B52724) and water at elevated temperatures. The silver(I) is proposed to facilitate the oxidative decarboxylation to form the key radical intermediate. nih.govacs.org

| Entry | 2-Allyloxybenzaldehyde (1) | α,α-Difluoroarylacetic Acid (2) | Product (3) | Yield (%) |

| 1 | 2-(Allyloxy)benzaldehyde | 2,2-Difluoro-2-(p-tolyl)acetic acid | 3-(4-Methylphenyldifluoromethyl)chroman-4-one | 75 |

| 2 | 2-(Allyloxy)-4-methoxybenzaldehyde | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 3-(4-Methoxyphenyldifluoromethyl)-7-methoxychroman-4-one | 50 |

| 3 | 2-(Allyloxy)-5-bromobenzaldehyde | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 6-Bromo-3-(4-methoxyphenyldifluoromethyl)chroman-4-one | 62 |

| 4 | 2-(Allyloxy)-5-chlorobenzaldehyde | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 6-Chloro-3-(4-methoxyphenyldifluoromethyl)chroman-4-one | 58 |

Table 1: Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization. Data sourced from nih.gov.

This methodology provides a practical route to valuable fluorinated heterocyclic compounds from readily available starting materials. nih.gov The use of silver catalysis avoids the need for more expensive or toxic reagents, making it an attractive synthetic strategy. nih.govrsc.orgthieme-connect.de

Iridium-Catalyzed Photoredox Transformations

Visible-light photoredox catalysis has emerged as a powerful and versatile tool in organic synthesis, enabling the generation of radical species under exceptionally mild conditions. Iridium-based photocatalysts are particularly effective in mediating decarboxylative transformations of carboxylic acids. acs.orgacs.org

While specific studies on the iridium-catalyzed photoredox transformations of this compound are not extensively detailed, the general mechanism for the decarboxylation of α-oxy carboxylic acids provides a strong basis for understanding its potential reactivity. nih.govnih.gov In a typical catalytic cycle, the excited state of the iridium photocatalyst (*Ir(III)) oxidizes the deprotonated carboxylic acid (carboxylate) via a single-electron transfer (SET) process. This generates an acyloxyl radical, which rapidly undergoes decarboxylation to form the corresponding alkyl radical and CO2. The reduced photocatalyst (Ir(II)) is then regenerated to complete the catalytic cycle.

A proposed mechanism for the iridium-catalyzed photoredox decarboxylation of an α-oxy carboxylic acid is as follows:

Ir(III) + hν → *Ir(III)

*Ir(III) + R-O-CF2-COO- → Ir(II) + R-O-CF2-COO•

R-O-CF2-COO• → R-O-CF2• + CO2

The resulting radical can then engage in various synthetic transformations.

This approach has been successfully applied to the decarboxylative cross-coupling of α-oxy morpholine (B109124) carboxylic acids with (hetero)aryl halides, demonstrating the potential for similar reactivity with this compound. nih.gov The mild reaction conditions and high functional group tolerance make iridium-catalyzed photoredox catalysis a promising avenue for the future exploration of this compound chemistry. nih.gov

Copper-Mediated Cross-Coupling and Cyclization Pathways

Copper catalysis has proven to be a powerful tool for the transformation of this compound derivatives, primarily through radical-mediated pathways that lead to valuable heterocyclic structures. These methods often involve the generation of a difluoroalkyl radical which then participates in a cascade cyclization.

One prominent example is the copper-catalyzed difluoroacetylation of 2-(allyloxy)arylaldehydes. researchgate.net This reaction proceeds via a radical cascade cyclization to produce a range of chroman-4-one derivatives in moderate to good yields. researchgate.net The process is believed to involve the generation of a difluoroacetyl radical from a suitable precursor, which adds to the aldehyde, followed by cyclization involving the tethered allyl group. Similarly, copper-catalyzed systems have been employed for the difunctionalization of unactivated alkenes and the synthesis of difluoroalkyl lactones from alkenyl carboxylic acids. mdpi.com

Further expanding this chemistry, copper catalysis facilitates tandem sequences involving alkene/nitrile insertion and cyclization. A notable application is the reaction of N-cyanamide alkenes, which provides a straightforward route to difluorinated bicyclic amidines bearing imine functionalities. nih.gov This protocol is distinguished by its high yields and broad substrate compatibility. nih.gov Another novel approach involves the copper-catalyzed coupling cyclization of 2-(pyridin-2-yl)acetate derivatives with gem-difluoroalkenes, which proceeds through the cleavage of C-F bonds to construct substituted indolizines. rsc.org

Mechanistic studies suggest that many of these transformations involve a key difluoroalkyl radical intermediate. mdpi.com For instance, the treatment of bromodifluoroacetic acid derivatives with a Cu(I) catalyst and bis(pinacolato)diboron (B136004) (B₂pin₂) can generate difluoroalkyl radicals, initiating a sequence of radical addition, cyclization, and subsequent functionalization. mdpi.com

Table 1: Examples of Copper-Mediated Cyclization Reactions

| Starting Material | Reagent/Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 2-(Allyloxy)arylaldehyde | Difluoro Reagent / Cu-catalyst | Chroman-4-one | Moderate to Good | researchgate.net |

| Alkenyl Carboxylic Acid | Difluoroalkyl Reagent / Cu-catalyst | Difluoroalkyl Lactone | Moderate to Excellent | mdpi.com |

| N-Cyanamide Alkene | Difluoroalkyl Reagent / Cu-catalyst | Difluorinated Bicyclic Amidine | High | nih.gov |

| 2-(Pyridin-2-yl)acetate | gem-Difluoroalkene / Cu-catalyst | Substituted Indolizine | Moderate to Good | rsc.org |

Palladium-Catalyzed Rearrangements and Alkylations

Palladium catalysis offers a complementary set of transformations for derivatives of this compound, focusing primarily on cross-coupling and C-H activation/alkylation reactions. These methods provide access to aryldifluoromethylated compounds and complex heterocyclic systems. nih.govnih.gov

A significant application is the palladium-catalyzed difluoroalkylation of aryl boronic acids with reagents such as bromodifluoroacetate and its derivatives. nih.govdntb.gov.ua This cross-coupling reaction provides a direct route to functionalized difluoromethylated arenes, including phosphonates, esters, and amides, which are of considerable interest in medicinal chemistry. nih.gov Preliminary mechanistic studies of these couplings suggest the involvement of a single electron transfer (SET) pathway within the catalytic cycle. nih.gov In some cases, a copper mediator is used in conjunction with the palladium catalyst to facilitate the cross-coupling of iodo-substituted heterocycles with ethyl bromodifluoroacetate. nih.gov

Palladium catalysis has also been instrumental in intramolecular C-H difluoroalkylation reactions. nih.gov This strategy allows for the efficient synthesis of 3,3-difluoro-2-oxindoles from readily available starting materials. The choice of ligand is critical for success, with bulky, electron-rich dialkylbiaryl phosphines like BrettPhos being identified as crucial for achieving high efficiency. nih.govnih.gov Mechanistic investigations into this process suggest that the oxidative addition of the C-Br bond to the palladium center is the rate-determining step. nih.gov

While direct rearrangements of the allyl group in this compound derivatives under palladium catalysis are not extensively detailed, the fundamental steps of palladium-catalyzed allylic substitutions are well-understood. The isomerization between linear σ–allylpalladium and branched σ–allylpalladium species can occur via a π–allyl intermediate, which can lead to mixtures of regioisomers in related systems. nih.gov The regiochemical outcome is often controlled by the specific ligand employed. nih.gov

Organocatalytic and Brønsted Acid-Catalyzed Applications

Beyond metal catalysis, organocatalytic methods have emerged for the transformation of related substrates. An organophotoredox-catalyzed approach has been developed for the synthesis of 3-alkyl substituted chroman-4-one scaffolds. researchgate.net This process utilizes visible light to generate alkyl radicals from N-(acyloxy)phthalimides, which then engage in a cascade radical cyclization with 2-(allyloxy)arylaldehydes to form the desired chroman-one products. researchgate.net

Information regarding specific Brønsted acid-catalyzed applications for this compound derivatives is limited in the current literature. However, Brønsted acids are fundamental reagents in organic synthesis and are often used in related transformations, such as halocyclization reactions, to activate substrates or facilitate key steps. researchgate.net

Investigation of Reaction Mechanisms and Intermediates

Elucidating the precise mechanisms of the reactions involving this compound derivatives is crucial for optimizing existing methods and developing new transformations. A combination of experimental and computational techniques has been employed to probe the intermediates and pathways involved.

The involvement of radical intermediates is a recurring theme in the chemistry of this compound derivatives, particularly in copper-catalyzed reactions. researchgate.netmdpi.com Radical trapping experiments are a key tool for detecting these transient species. For instance, in the synthesis of difluorochroman-4-ones from 2-(allyloxy)arylaldehydes, the addition of a radical scavenger like TEMPO ((2,2,6,6-tetramethylpiperidin-1-yl)oxyl) can inhibit the reaction, providing strong evidence for a radical-mediated pathway. researchgate.net Similarly, mechanistic studies of palladium-catalyzed difluoroalkylation have pointed towards a single electron transfer (SET) pathway, which inherently involves radical intermediates. nih.gov The proposed radical nature of these reactions is often supported by the observation that the transformations proceed smoothly to generate products via cascade cyclizations. researchgate.netmdpi.com

Kinetic isotope effect (KIE) studies represent a powerful, albeit underutilized, method for providing detailed insight into reaction mechanisms. nih.gov By measuring the difference in reaction rates between isotopically labeled and unlabeled substrates, one can probe which bonds are being broken or formed in the rate-determining step of a reaction. nih.govnih.gov

For the reactions of this compound derivatives, KIE studies could provide invaluable information. For example, in the palladium-catalyzed intramolecular C-H difluoroalkylation to form oxindoles, a deuterium (B1214612) KIE study (comparing the rate of C-H vs. C-D bond cleavage) could definitively confirm whether C-H activation is involved in the rate-limiting step. nih.gov Similarly, for reactions involving C-F bond cleavage, a ¹³C or ¹⁸F KIE could elucidate the nature of the transition state for this critical step. rsc.org While specific KIE studies on this compound itself are not prominent in the surveyed literature, the principles of KIE analysis are directly applicable to understanding the mechanisms of its derivatives. nih.govnih.gov

Controlling the stereochemical outcome of reactions is a central goal in modern organic synthesis. Research into the reactivity of this compound and its analogues has led to the development of several stereoselective methods.

Enantioselective control has been successfully achieved in reactions involving difluoroacetate (B1230586) reagents. A practical and highly enantioselective Reformatsky reaction between ethyl bromodifluoroacetate and imines has been developed using a chiral amino alcohol ligand. rsc.org This method delivers α,α-difluoro-β-lactams in good yields and with excellent enantioselectivity, often exceeding 99% ee. rsc.org

Diastereoselectivity is a key consideration in cyclization reactions. The factors that control syn versus anti addition in related halolactonization reactions have been studied, revealing that solvent polarity, the nature of the electrophile, and reactant concentrations can all influence the stereochemical outcome. researchgate.net In the synthesis of certain 3,3-difluoro-piperidin-2-one derivatives, methods have been developed that efficiently construct a quaternary stereocenter. mdpi.com Furthermore, in certain copper-mediated cross-coupling reactions, it has been shown that the chirality of a substrate can be preserved throughout the transformation, highlighting the mildness and stereochemical integrity of the method. organic-chemistry.org

Table 2: Enantioselective Synthesis of α,α-Difluoro-β-Lactams

| Ligand Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Amino Alcohol | α,α-Difluoro-β-lactam | up to 74% | >99% | rsc.org |

Applications of Allyloxy Difluoro Acetic Acid As a Building Block in Complex Molecular Scaffolds

Synthesis of Fluorinated Heterocyclic Systems

The incorporation of fluorine into heterocyclic scaffolds is a well-established strategy for modulating the biological activity of drug candidates. (Allyloxy)(difluoro)acetic acid serves as a potent precursor for generating difluoromethylated radicals, which can then participate in cyclization reactions to form various heterocyclic systems.

The chroman-4-one core is a privileged structure found in numerous biologically active compounds and natural products. nih.gov A facile and effective method for synthesizing 3-aryldifluoromethyl-containing chroman-4-one derivatives utilizes a silver-promoted radical cascade aryldifluoromethylation/cyclization. nih.gov In this process, aryldifluoromethyl radicals are generated in situ from gem-difluoroarylacetic acids, which are structurally related to this compound. These radicals then add to the unactivated double bond of 2-allyloxybenzaldehydes, initiating a cascade reaction that results in the formation of the chroman-4-one ring system. nih.gov

The reaction is typically carried out under mild conditions, for instance, using silver nitrate (B79036) (AgNO₃) as a promoter and potassium persulfate (K₂S₂O₈) as an oxidant in a solvent mixture like acetonitrile (B52724)/water at elevated temperatures. nih.gov This method demonstrates good functional group tolerance, allowing for the synthesis of a variety of substituted chroman-4-one derivatives in moderate to good yields. nih.gov The process highlights a step-economical approach to complex fluorinated heterocycles from readily accessible starting materials. researchgate.netresearchgate.net

Table 1: Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives

| Entry | 2-(Allyloxy)benzaldehyde Derivative | Aryldifluoroacetic Acid Derivative | Product | Yield |

| 1 | 2-(Allyloxy)benzaldehyde | 2,2-Difluoro-2-(p-tolyl)acetic acid | 3-((4-Methylphenyl)difluoromethyl)chroman-4-one | 56% |

| 2 | 2-(Allyloxy)-5-methoxybenzaldehyde | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 6-Methoxy-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 50% |

| 3 | 2-(Allyloxy)-5-bromobenzaldehyde | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 6-Bromo-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 45% |

| 4 | 2-(Allyloxy)-5-chlorobenzaldehyde | 2,2-Difluoro-2-(4-methoxyphenyl)acetic acid | 6-Chloro-3-((4-methoxyphenyl)difluoromethyl)chroman-4-one | 35% |

Data sourced from a study on silver-promoted radical cascade reactions. nih.gov The yields reported are based on ¹⁹F NMR analysis.

Beyond oxygen-containing heterocycles, the principles of using difluoroacetic acid derivatives extend to the synthesis of nitrogen-containing systems. For instance, fluorinated building blocks derived from difluoroacetic acid are employed in the construction of fluoroalkyl-substituted pyrazoles. nih.gov One strategy involves the reaction of N-benzyl fluoroacetimines with activated fluoroalkyl amino reagents (FARs), leading to vinamidium intermediates. These intermediates can then be cyclized with hydrazine (B178648) hydrate (B1144303) to afford 3,5-bis(fluoroalkyl)-NH-pyrazoles under mild conditions with moderate to excellent yields. nih.gov This methodology provides a regioselective route to N-substituted pyrazoles, which are important scaffolds in medicinal chemistry. The versatility of the difluoroacetic acid precursor allows for the introduction of various fluoroalkyl groups onto the heterocyclic core. nih.gov

Construction of Highly Functionalized sp3-Enriched Fluorinated Compounds

Modern drug discovery campaigns increasingly focus on molecules with a higher fraction of sp3-hybridized carbon atoms, as this often correlates with improved physicochemical properties and clinical success. The synthesis of chroman-4-ones as described previously is a prime example of creating sp3-enriched fluorinated compounds from planar sp2-hybridized precursors. nih.govresearchgate.net The radical cascade cyclization transforms the flat aldehyde and the alkene of the allyl group into a three-dimensional heterocyclic ring system. rsc.org

This strategy can be expanded to other complex scaffolds. The difluoromethyl radical generated from an this compound derivative can participate in various addition and cyclization reactions, effectively converting simple, readily available starting materials into multi-functional, complex molecular architectures with defined three-dimensional shapes. researchgate.net For example, the synthesis of Vericiguat, a drug containing a fluorinated pyrazolopyridine core, involves the use of tetrafluoropropanol (B8378592) as a starting fluorinated building block to construct the final sp3-hybridized morpholine (B109124) ring. nih.gov This highlights the general principle of using small fluorinated building blocks to access complex, sp3-rich structures.

Access to Chiral Fluorine-Containing Compounds

The introduction of chirality is a critical aspect of drug design, as different enantiomers of a drug can have vastly different biological activities. researchgate.netnih.gov this compound and its derivatives can be employed in asymmetric synthesis to produce enantiomerically enriched fluorine-containing compounds. researchgate.net

One major strategy is the use of organocatalysis. For example, the highly enantioselective synthesis of 3-difluoroalkyl substituted 3-hydroxyoxindoles has been achieved through organocatalytic methods. nih.gov This demonstrates that difluoroalkyl groups can be incorporated into complex molecules with high stereocontrol. While not a direct use of this compound, the principle is transferable. A prochiral nucleophile derived from this compound could react with an electrophile in the presence of a chiral catalyst to yield a chiral product.

Another approach involves chiral resolution or the use of a chiral pool. In the synthesis of the drug Ubrogepant, a chiral N-trifluoroethylpiperidinone ring is central to its structure. nih.gov The synthesis involves the reductive amination of a ketone with a chiral amine, followed by chromatographic separation to yield the desired single enantiomer. nih.gov Similarly, a chiral auxiliary could be appended to this compound to direct the stereochemical outcome of subsequent reactions, followed by its removal to furnish the chiral fluorinated product.

Preparation of Radiopharmaceuticals and Labeled Tracers for Research (e.g., ¹⁸F-Labeled Derivatives)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). nih.gov The relatively long half-life (109.7 minutes) and low positron energy of ¹⁸F make it ideal for synthesizing tracers to study biological processes in vivo. nih.gov this compound derivatives are excellent candidates for the preparation of ¹⁸F-labeled building blocks. rsc.org

A key strategy involves the late-stage radiofluorination of a suitable precursor. Research has demonstrated the successful ¹⁸F-labeling of α,α-difluoro-α-(aryloxy)acetic acid derivatives. nih.gov These labeled building blocks can then undergo further chemical transformations, such as protodecarboxylation to yield ¹⁸F-difluoromethoxyarenes, or coupling reactions to produce complex ¹⁸F-labeled target molecules like TRPV1 inhibitors. nih.gov

The synthesis of ¹⁸F-difluoromethylarenes can also be achieved via a multi-component approach, starting with cyclotron-produced [¹⁸F]fluoride. rsc.org This method often involves a copper-catalyzed cross-coupling reaction followed by a manganese-mediated ¹⁸F-fluorodecarboxylation. rsc.org These modular approaches allow for the efficient incorporation of the ¹⁸F label into a stable building block, which can then be used to synthesize a variety of PET tracers for preclinical and clinical research. rsc.orgnih.gov

Advanced Characterization Techniques and Computational Studies in Research

Spectroscopic Methods for Structural Elucidation and Mechanistic Insights (excluding basic compound identification)

Spectroscopic techniques are indispensable in modern chemistry for providing detailed information about molecular structure and reactivity. For fluorinated compounds like (Allyloxy)(difluoro)acetic acid, specific methods are particularly insightful.

19F NMR spectroscopy stands out as a powerful tool for studying fluorinated organic molecules. rsc.org Its utility stems from the favorable properties of the 19F nucleus, which include 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the electronic environment. nih.govresearchgate.net This sensitivity makes 19F NMR an excellent "spectroscopic spy" for monitoring the progress of reactions involving this compound. rsc.orgrsc.org Researchers can track the consumption of the starting material and the formation of products in real-time, providing valuable kinetic and mechanistic data. nih.govresearchgate.netrsc.org

Advanced 2D NMR techniques, such as 19F-1H HETCOR, can be employed to establish correlations between fluorine and proton nuclei, aiding in the complete structural assignment of complex reaction products. numberanalytics.com Furthermore, dynamic 19F NMR can be used to study the exchange rates of fluorine nuclei between different chemical environments, offering insights into the thermodynamics and kinetics of molecular processes. numberanalytics.com The absence of background 19F signals in most biological and chemical systems simplifies the spectra and allows for the analysis of complex mixtures with minimal purification. nih.gov

Table 1: Advanced NMR Techniques for Studying this compound

| NMR Technique | Application | Insights Gained |

| 1D 19F NMR | Reaction monitoring | Kinetics, reaction completion, identification of fluorinated intermediates and byproducts. nih.govmagritek.com |

| 2D 19F-1H HETCOR | Structural elucidation | Correlation of fluorine and proton signals for unambiguous assignment. numberanalytics.com |

| Dynamic 19F NMR | Mechanistic studies | Thermodynamics and kinetics of conformational changes or exchange processes. numberanalytics.com |

| 19F-centred NMR Analysis | Complex mixture analysis | Structure determination without separation or use of standards. rsc.orgrsc.org |

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for identifying and characterizing reaction intermediates and final products in studies involving this compound. HR-MS provides highly accurate mass measurements, which allows for the determination of the elemental composition of unknown compounds with a high degree of confidence. This is particularly useful in identifying transient or unstable intermediates that may be present in low concentrations during a reaction.

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute configuration. For chiral derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis can unambiguously establish the spatial arrangement of atoms. This technique is considered the gold standard for structural confirmation and is often used to validate the results of other spectroscopic methods. mdpi.com The process involves refining a structural model against the diffraction data to achieve the best fit, which can be influenced by factors such as data quality and the presence of disorder. ox.ac.ukinl.gov

The determination of the absolute configuration is a crucial step in the study of stereospecific synthesis and the biological activity of chiral molecules. aminer.cn While obtaining suitable crystals can be a challenge, the structural information gained from X-ray crystallography is invaluable for understanding the precise geometry and intermolecular interactions of the compound in the solid state. inl.gov

Computational Chemistry and Theoretical Modeling

Computational chemistry offers a powerful complementary approach to experimental studies, providing insights into the electronic structure, reactivity, and energetic landscape of molecules like this compound.

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify the structures of reactants, products, intermediates, and, most importantly, the fleeting transition states that govern the reaction rate. mit.edunih.gov These calculations provide valuable information about the activation energies and reaction thermodynamics, helping to explain observed reactivity and selectivity. nih.gov

Building on the foundation of computational methods like DFT, predictive modeling aims to forecast the outcome of chemical reactions. Machine learning (ML) models, trained on large datasets of known reactions, are becoming increasingly adept at predicting reactivity and selectivity. rsc.org These models can identify the most likely sites of reaction in a molecule and predict the major products under specific conditions. rsc.org

For a compound like this compound, predictive models could be developed to anticipate its behavior in various chemical transformations, such as addition reactions, substitutions, or rearrangements. acs.org While still an evolving field, the goal is to use these computational tools to accelerate the discovery of new reactions and to design more efficient and selective synthetic routes, reducing the need for extensive experimental trial and error. nih.govacs.org

Non-Linear Effect Studies in Asymmetric Catalysis

A comprehensive search of scholarly databases and chemical literature archives yielded no specific studies detailing the non-linear effects of this compound when employed as a chiral catalyst or auxiliary. In asymmetric catalysis, a non-linear effect (NLE) describes a scenario where the enantiomeric excess (ee) of the product is not directly proportional to the enantiomeric excess of the chiral catalyst. The presence of a positive or negative non-linear effect can provide profound insights into the catalytic mechanism, such as the formation of catalyst aggregates or the presence of a more reactive, minor dimeric species.

Typically, the investigation of non-linear effects involves a series of experiments where the enantiomeric excess of the chiral catalyst is systematically varied, and the resulting enantiomeric excess of the product is carefully measured. The data is then plotted to reveal the relationship between catalyst ee and product ee. A linear relationship signifies the absence of a non-linear effect, while a curved plot indicates its presence.

Although general studies on non-linear effects in asymmetric catalysis are prevalent for various classes of compounds, including other chiral acids and fluorinated molecules, specific data for this compound is not available. Such research would be invaluable in elucidating its potential catalytic behavior and optimizing its application in stereoselective transformations. The unique combination of the allyloxy group and the difluoroacetic acid moiety could lead to interesting and complex catalytic behavior, making the study of its non-linear effects a promising avenue for future research.

Without experimental data, any discussion on this topic would be purely speculative. Future research initiatives are encouraged to explore this area to fully characterize the catalytic potential of this compound.

Future Directions and Emerging Research Opportunities

Development of Novel and Sustainable Synthetic Routes

Currently, there are no published, detailed synthetic routes specifically for (Allyloxy)(difluoro)acetic acid. Future research would need to focus on establishing efficient and environmentally benign methods for its preparation. This could involve exploring starting materials like allyl alcohol and a suitable difluoroacetic acid derivative. Key objectives would be to maximize yield, minimize hazardous waste, and utilize sustainable reagents and reaction conditions.

Exploration of New Reactivity Modes and Catalytic Systems

The reactivity of this compound is presently undocumented. A crucial research avenue would be the systematic investigation of its chemical behavior. This includes studying the reactivity of the difluoroacetic acid moiety and the allyloxy group. Research could explore its potential in decarboxylation reactions to generate novel fluorinated intermediates or the use of the allyl group in various coupling and addition reactions. The development of catalytic systems to control these transformations would be a primary goal.

Expansion of Scope to Unconventional Substrates

Once the fundamental reactivity is understood, research could then expand to explore its reactions with a wide range of unconventional substrates. This would help to establish the versatility and limitations of this compound as a chemical building block.

Integration with Flow Chemistry and Automation for Research Synthesis

As with many modern chemical processes, the integration of any developed synthesis of this compound into continuous flow systems would be a significant future step. Flow chemistry could offer benefits such as improved safety, better reaction control, and easier scalability. Automation could further accelerate the exploration of its reactivity and the optimization of reaction conditions.

Tailored Synthesis of Complex Fluorinated Scaffolds for Specific Research Applications

A long-term objective for any new fluorinated building block is its application in the synthesis of complex, high-value molecules. Future studies could target the use of this compound to create novel fluorinated scaffolds for applications in drug discovery or advanced materials. The unique combination of the allyl and difluoroacetate (B1230586) groups could potentially lead to the development of new molecular architectures with desirable properties.

Q & A

Q. What are effective synthetic routes for preparing (allyloxy)(difluoro)acetic acid, and how can reaction conditions be optimized?

Methodological Answer: A streamlined approach involves using bromo(difluoro)acetic acid as a precursor. For example, allyloxy groups can be introduced via nucleophilic substitution by reacting bromo(difluoro)acetic acid derivatives with allyl alcohol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). Optimization includes adjusting stoichiometry, solvent polarity, and temperature to improve yield . Alternatively, esterification of difluoroacetic acid with allyloxy-containing alcohols using coupling agents like DCC (dicyclohexylcarbodiimide) can be employed. Purity is ensured via column chromatography or recrystallization .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments, with chemical shifts typically between -110 to -130 ppm for CF₂ groups. ¹H NMR resolves allyloxy proton signals (δ 4.5–5.5 ppm).

- LC-MS/MS : Provides molecular weight confirmation and detects impurities. Electrospray ionization (ESI) in negative mode is preferred for acidic compounds.

- FTIR : Confirms carbonyl (C=O, ~1750 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) functional groups.

Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts.

- Storage : Keep in airtight containers away from bases or oxidizing agents to prevent decomposition.

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of via hazardous waste protocols.

Refer to ECHA guidelines for fluorine-containing compounds and SDS documentation for specific hazards .

Advanced Research Questions

Q. How do environmental factors influence the degradation pathways of this compound in aquatic systems?

Methodological Answer: Hydrolysis and photolysis are primary degradation mechanisms. Hydrolysis rates can be studied at varying pH (e.g., pH 3–9) using LC-MS to monitor product formation (e.g., difluoroacetic acid). Photolysis experiments employ UV light (254 nm) in simulated sunlight, with quenching agents (e.g., NaN₃) to identify reactive oxygen species involvement. Compare degradation kinetics to structurally similar compounds like trifluoroacetic acid to assess persistence .

Q. How can contradictory spectral data (e.g., NMR or MS) for this compound derivatives be resolved?

Methodological Answer:

- Isotopic Labeling : Use ¹³C-labeled analogs to distinguish overlapping signals in crowded spectra.

- 2D NMR : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations.

- High-Resolution MS : Resolve isobaric interferences by achieving mass accuracy < 2 ppm.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing CF₂ group enhances electrophilicity at the carbonyl carbon. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles like amines or thiols) reveal a second-order dependence. Computational studies (e.g., transition state analysis via DFT) show steric hindrance from the allyloxy group affects regioselectivity. Solvent effects (polar aprotic vs. protic) further modulate reactivity .

Q. How can this compound be utilized as a precursor for bioactive molecule synthesis?

Methodological Answer: The compound serves as a fluorinated building block for pharmaceuticals. For example:

- Antiviral Agents : Couple with heterocyclic amines via EDC-mediated amidation. Optimize yields by screening catalysts (e.g., DMAP).

- Agrochemicals : Introduce sulfur-containing groups (e.g., thiols) to create herbicidal derivatives. Purify via preparative HPLC and validate bioactivity in enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.